molecular formula C13H10OS B12008611 9H-thioxanthene 10-oxide CAS No. 10133-81-0

9H-thioxanthene 10-oxide

Cat. No.: B12008611
CAS No.: 10133-81-0
M. Wt: 214.28 g/mol
InChI Key: PKICNJBYRWRABI-UHFFFAOYSA-N
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Description

9H-thioxanthene 10-oxide is an organic compound with the molecular formula C13H8OS. It is a derivative of thioxanthone, characterized by the presence of an oxygen atom at the 10th position of the thioxanthene ring. This compound is known for its photophysical properties and is used in various scientific applications, particularly in photochemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-thioxanthene 10-oxide typically involves the oxidation of thioxanthone. One common method is the photo-oxidation process, where thioxanthone is exposed to visible blue light in the presence of molecular oxygen and a photosensitizer such as riboflavin tetraacetate . The reaction conditions include:

    Solvent: Acetonitrile or methanol

    Temperature: Room temperature

    Light Source: Visible blue light

    Photosensitizer: Riboflavin tetraacetate

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent exposure to light and oxygen, leading to higher yields and purity. The process involves:

    Reactors: Continuous flow reactors with UV or visible light sources

    Reactants: Thioxanthone, molecular oxygen, and a photosensitizer

    Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

Chemical Reactions Analysis

Types of Reactions

9H-thioxanthene 10-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxide back to thioxanthone.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thioxanthone

    Substitution: Halogenated or nitrated thioxanthene derivatives

Scientific Research Applications

9H-thioxanthene 10-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-thioxanthene 10-oxide involves its ability to absorb visible light and enter an excited triplet state. This excited state can participate in various photochemical reactions, including:

Comparison with Similar Compounds

Similar Compounds

    Thioxanthone: The parent compound, lacking the oxygen atom at the 10th position.

    Thioxanthene: A similar structure without the carbonyl group.

    Xanthone: An oxygen analog of thioxanthone, with an oxygen atom replacing the sulfur atom.

Uniqueness

9H-thioxanthene 10-oxide is unique due to its high triplet energy and relatively long triplet lifetime, which makes it an effective photocatalyst. Its ability to participate in both photoredox and energy transfer reactions distinguishes it from other similar compounds .

Properties

CAS No.

10133-81-0

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

IUPAC Name

9H-thioxanthene 10-oxide

InChI

InChI=1S/C13H10OS/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2

InChI Key

PKICNJBYRWRABI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2S(=O)C3=CC=CC=C31

Origin of Product

United States

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